nitropyridine N-oxide

Übersicht

Beschreibung

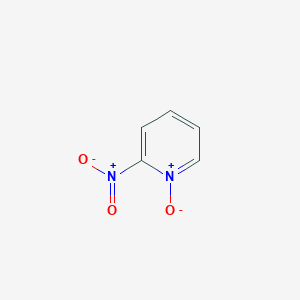

Nitropyridine N-oxide is a derivative of a nitrated pyridine that has been shown to inhibit Na,K-ATPase activity . It is highly toxic when consumed orally . It has received particular interest in chemistry and biotechnology due to its accentuated oxidizing properties, high polarity, and its versatility as simultaneous charge donors and acceptors .

Synthesis Analysis

The synthesis of nitropyridine N-oxide involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of nitropyridine N-oxide has been investigated using various wave functions in combination with Pople 6-31, 6-311 augmented with polarization functions on all atoms and Dunning double- and triple-zeta basis sets . The augmentation of the basis sets with diffuse functions showed a marked effect on the profile and barriers of the NO2 torsional potential .

Chemical Reactions Analysis

Nitropyridine N-oxide undergoes a variety of chemical reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Physical And Chemical Properties Analysis

Nitropyridine N-oxide has a molecular weight of 154.12 and an empirical formula of C6H6N2O3 . It is a powder, crystals or chunks form with a melting point of 136-138 °C .

Wissenschaftliche Forschungsanwendungen

Solvatochromic Indicator

Nitropyridine N-oxide, specifically 4-nitropyridine N-oxide, has been evaluated as a solvatochromic indicator for the hydrogen-bond donor ability of solvents. A study by Lagalante, Jacobson, and Bruno (1996) established a linear free-energy relationship, primarily dependent on the Kamlet-Taft alpha parameter of the solvent. This compound shows a solvatochromic effect in the long wavelength ultraviolet region, making it a viable probe for assessing hydrogen-bond donation (Lagalante, Jacobson, & Bruno, 1996).

Chemical Synthesis Applications

Nitropyridine N-oxides have applications in chemical synthesis. Zhang and Duan (2011) developed facile arylation and alkylation of nitropyridine N-oxides through reactions with Grignard reagents. This method enables site-selective modifications of nitropyridine N-oxides, useful in synthesizing various pyridine compounds, as demonstrated in the total syntheses of Emoxipin and Caerulomycin A and E (Zhang & Duan, 2011).

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structures of nitropyridine N-oxides has been conducted to understand their physical properties better. Shiro, Yamakawa, and Kubota (1977) determined the crystal structures of various methyl-substituted nitropyridine N-oxides, which showed significant resonance contributions from the quinoid structure and intramolecular charge transfer playing a crucial role in stabilizing these molecules (Shiro, Yamakawa, & Kubota, 1977).

Safety And Hazards

Zukünftige Richtungen

Nitropyridine N-oxide derivatives have received particular interest in chemistry and biotechnology due to their accentuated oxidizing properties, high polarity, and their versatility as simultaneous charge donors and acceptors . These properties have qualified these compounds to be widely used in various fields of applications, e.g., as organocatalysts for asymmetric allylation of aldehydes . Future research may focus on further exploring these properties and developing new applications for these compounds.

Eigenschaften

IUPAC Name |

2-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDACQOOLIVCDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496988 | |

| Record name | 2-Nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nitropyridine N-oxide | |

CAS RN |

2403-02-3 | |

| Record name | 2-Nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

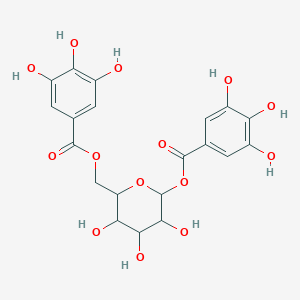

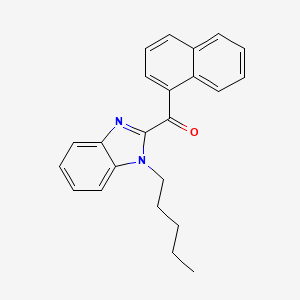

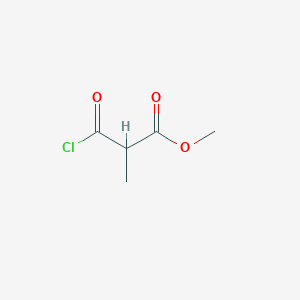

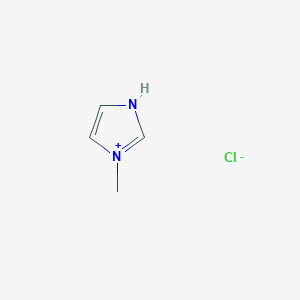

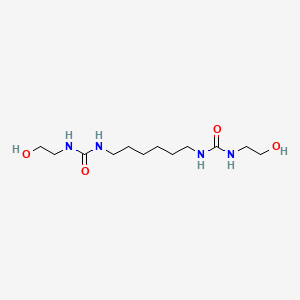

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate](/img/structure/B1654448.png)

![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)